molecular formula C10H16O B14250043 (1S)-[1,1'-Bi(cyclopentane)]-3-one CAS No. 189887-39-6

(1S)-[1,1'-Bi(cyclopentane)]-3-one

Katalognummer: B14250043
CAS-Nummer: 189887-39-6
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: KCQKDYIMZAIYIP-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Cyclopentylcyclopentanone is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a cyclopentyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Cyclopentylcyclopentanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with cyclopentyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of (S)-3-Cyclopentylcyclopentanone may involve catalytic hydrogenation of cyclopentyl-substituted cyclopentanone derivatives. This process is optimized for high yield and purity, often employing palladium or platinum catalysts under high-pressure hydrogenation conditions.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Cyclopentylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the cyclopentane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride under UV light.

Major Products Formed:

    Oxidation: Cyclopentylcyclopentanone carboxylic acid.

    Reduction: Cyclopentylcyclopentanol.

    Substitution: Halogenated cyclopentylcyclopentanone derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-3-Cyclopentylcyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-3-Cyclopentylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanone: A simpler ketone with a single cyclopentane ring.

    Cyclopentylmethanol: A related compound with a hydroxyl group instead of a ketone.

    Cyclopentylcyclohexanone: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness: (S)-3-Cyclopentylcyclopentanone is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

189887-39-6

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

(3S)-3-cyclopentylcyclopentan-1-one

InChI

InChI=1S/C10H16O/c11-10-6-5-9(7-10)8-3-1-2-4-8/h8-9H,1-7H2/t9-/m0/s1

InChI-Schlüssel

KCQKDYIMZAIYIP-VIFPVBQESA-N

Isomerische SMILES

C1CCC(C1)[C@H]2CCC(=O)C2

Kanonische SMILES

C1CCC(C1)C2CCC(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.